molecular formula C23H28N2O5 B12486104 Ethyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12486104
M. Wt: 412.5 g/mol
InChI Key: HZCFMFNNMTVOFH-UHFFFAOYSA-N
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Description

ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an ethylphenoxy group, an acetamido group, and a morpholine ring attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The reaction begins with the ethylation of phenol to form 4-ethylphenol.

    Acetamidation: The 4-ethylphenol is then reacted with chloroacetyl chloride to form 4-ethylphenoxyacetyl chloride, which is subsequently converted to 4-ethylphenoxyacetamide by reaction with ammonia.

    Formation of the Benzoate Core: The benzoate core is synthesized by reacting 2-aminobenzoic acid with morpholine to form 2-(morpholin-4-yl)benzoic acid.

    Coupling Reaction: Finally, the 4-ethylphenoxyacetamide is coupled with 2-(morpholin-4-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:

    4-Acetylamino-5-chloro-2-hydroxybenzoic acid methyl ester: Similar in structure but with different substituents, leading to varied chemical and biological properties.

    Methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate: Another related compound with distinct functional groups affecting its reactivity and applications.

The uniqueness of ETHYL 5-[2-(4-ETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 5-[[2-(4-ethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O5/c1-3-17-5-8-19(9-6-17)30-16-22(26)24-18-7-10-21(25-11-13-28-14-12-25)20(15-18)23(27)29-4-2/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,24,26)

InChI Key

HZCFMFNNMTVOFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

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